3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-(3-Ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound containing a thiazolidinone core with an ethoxypropyl substituent at the third position and a sulfanylidene group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 3-ethoxypropylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolidinone ring or the sulfanylidene group, potentially yielding thiazolidines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines and thiols.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
3-(3-Ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. The thiazolidinone ring may also interact with various biological receptors, modulating their function. These interactions can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 3-(3-Ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- 3-(3-Ethoxypropyl)-2-oxo-1,3-thiazolidin-4-one
- 3-(3-Ethoxypropyl)-2-imino-1,3-thiazolidin-4-one
Comparison: 3-(3-Ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioxo and oxo derivatives have different electronic properties and reactivity profiles, while the imino derivative may exhibit different biological interactions.
Properties
IUPAC Name |
3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-2-11-5-3-4-9-7(10)6-13-8(9)12/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOXQQUHDKUPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)CSC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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